1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride
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Overview
Description
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride involves multiple steps, including the formation of the indole core, functionalization of the carboxylic acid group, and the introduction of the benzylamino and ethyl ester groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in their functional groups, leading to variations in their chemical and biological properties.
Benzylamino derivatives:
Ethyl ester derivatives: These compounds contain the ethyl ester group and may have similar reactivity in esterification and hydrolysis reactions.
Overall, this compound is a versatile compound with a wide range of applications and unique chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
76410-20-3 |
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Molecular Formula |
C23H29ClN2O4 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
benzyl-[3-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxy-2-hydroxypropyl]azanium;chloride |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17;/h5-12,18,24,26H,4,13-15H2,1-3H3;1H |
InChI Key |
JWNFDYWGTZKCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]CC3=CC=CC=C3)O)C)C.[Cl-] |
Origin of Product |
United States |
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